molecular formula C13H12N8O3 B314353 2-(2-METHYL-5-NITRO-1H-IMIDAZOL-1-YL)-N-[4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL]ACETAMIDE

2-(2-METHYL-5-NITRO-1H-IMIDAZOL-1-YL)-N-[4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL]ACETAMIDE

Cat. No.: B314353
M. Wt: 328.29 g/mol
InChI Key: QPXGGTRONBOJTR-UHFFFAOYSA-N
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Description

2-(2-METHYL-5-NITRO-1H-IMIDAZOL-1-YL)-N-[4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL]ACETAMIDE is a synthetic organic compound that belongs to the class of imidazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-METHYL-5-NITRO-1H-IMIDAZOL-1-YL)-N-[4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL]ACETAMIDE typically involves the following steps:

    Formation of the Imidazole Ring: The imidazole ring is synthesized by reacting 2-methylimidazole with nitric acid to introduce the nitro group at the 5-position.

    Formation of the Tetrazole Ring: The tetrazole ring is synthesized by reacting 4-aminobenzonitrile with sodium azide under acidic conditions.

    Coupling Reaction: The final step involves coupling the imidazole and tetrazole intermediates through an acetamide linkage. This is achieved by reacting 2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetic acid with 4-(1H-tetrazol-1-yl)aniline in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Common industrial techniques include continuous flow synthesis and the use of automated reactors.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group in the imidazole ring can undergo reduction to form an amino group.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The imidazole ring can undergo electrophilic substitution reactions, particularly at the 4-position.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Halogenating agents such as N-bromosuccinimide (NBS) for bromination.

Major Products

    Reduction: 2-(2-methyl-5-amino-1H-imidazol-1-yl)-N-[4-(1H-tetrazol-1-yl)phenyl]acetamide.

    Substitution: 2-(2-methyl-4-bromo-5-nitro-1H-imidazol-1-yl)-N-[4-(1H-tetrazol-1-yl)phenyl]acetamide.

Scientific Research Applications

Chemistry

    Catalysis: The compound can act as a ligand in coordination chemistry, forming complexes with transition metals.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Biology

    Antimicrobial Activity: The compound exhibits antimicrobial properties, making it a potential candidate for the development of new antibiotics.

    Enzyme Inhibition: It can inhibit certain enzymes, which is useful in studying enzyme mechanisms and developing enzyme inhibitors.

Medicine

    Drug Development: The compound’s unique structure makes it a potential lead compound for the development of new pharmaceuticals, particularly in the treatment of infections and inflammatory diseases.

Industry

    Material Science: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The compound exerts its effects primarily through interactions with biological macromolecules. The nitro group can undergo bioreduction to form reactive intermediates that interact with DNA, proteins, and other cellular components. The imidazole and tetrazole rings can also interact with metal ions and enzymes, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Metronidazole: 2-methyl-5-nitro-1H-imidazole-1-ethanol.

    Tinidazole: 1-(2-ethylsulfonylethyl)-2-methyl-5-nitroimidazole.

    Secnidazole: 1-(2-hydroxypropyl)-2-methyl-5-nitroimidazole.

Uniqueness

2-(2-METHYL-5-NITRO-1H-IMIDAZOL-1-YL)-N-[4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL]ACETAMIDE is unique due to the presence of both imidazole and tetrazole rings, which confer distinct chemical and biological properties

Properties

Molecular Formula

C13H12N8O3

Molecular Weight

328.29 g/mol

IUPAC Name

2-(2-methyl-5-nitroimidazol-1-yl)-N-[4-(tetrazol-1-yl)phenyl]acetamide

InChI

InChI=1S/C13H12N8O3/c1-9-14-6-13(21(23)24)19(9)7-12(22)16-10-2-4-11(5-3-10)20-8-15-17-18-20/h2-6,8H,7H2,1H3,(H,16,22)

InChI Key

QPXGGTRONBOJTR-UHFFFAOYSA-N

SMILES

CC1=NC=C(N1CC(=O)NC2=CC=C(C=C2)N3C=NN=N3)[N+](=O)[O-]

Canonical SMILES

CC1=NC=C(N1CC(=O)NC2=CC=C(C=C2)N3C=NN=N3)[N+](=O)[O-]

Origin of Product

United States

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